molecular formula C14H12Cl2O3 B8669000 Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro- CAS No. 60093-88-1

Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-

Cat. No. B8669000
M. Wt: 299.1 g/mol
InChI Key: ZCSASYKPBYHOFH-UHFFFAOYSA-N
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Patent
US04021475

Procedure details

A solution of 16.2 g (0.1 mole) of bis(acetoxymethyl) ether and 39 g (0.30 mole) of p-chlorophenol in 80 ml of o-dichlorobenzene were treated with 1.0 g of neutral aluminum oxide (80-240 mesh) and heated to reflux (pot temp. 180°-185° C.). Distillate was removed at about 10 ml/hr over a 4 hour period. The reaction mixture was filtered hot, stripped in vacuo, and triturated with light petroleum ether to furnish 19.0 g (61% yield) of product, mp 53.5°-4° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][O:6][CH2:7][O:8][C:9](=O)[CH3:10])(=O)[CH3:2].[Cl:12][C:13]1[CH:18]=[CH:17]C(O)=C[CH:14]=1.[O-2].[Al+3].[O-2].[O-2].[Al+3]>ClC1C=CC=CC=1Cl>[Cl:12][C:13]1[CH:18]=[CH:17][C:1]([O:4][CH2:5][O:6][CH2:7][O:8][C:9]2[CH:10]=[CH:14][C:13]([Cl:12])=[CH:18][CH:17]=2)=[CH:2][CH:14]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(=O)OCOCOC(C)=O
Name
Quantity
39 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
1 g
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Quantity
80 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (pot temp. 180°-185° C.)
CUSTOM
Type
CUSTOM
Details
Distillate was removed at about 10 ml/hr over a 4 hour period
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
CUSTOM
Type
CUSTOM
Details
triturated with light petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCOCOC2=CC=C(C=C2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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